molecular formula C11H11Cl2N3 B2451676 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1052549-97-9

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B2451676
CAS No.: 1052549-97-9
M. Wt: 256.13
InChI Key: UNKGHVUVENUSRZ-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine (CAS 1052549-97-9) is a high-value chemical building block for pharmaceutical research and development. This compound features a pyrazol-5-amine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The 2,5-dichlorophenyl substituent can enhance molecular lipophilicity and influence binding affinity to biological targets. Researchers utilize this amine as a versatile synthetic intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are a notable class of compounds with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy . The broad significance of the pyrazolone and pyrazolamine structural motifs is well-documented; they are associated with a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic effects . As a key intermediate, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKGHVUVENUSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and ethylhydrazine.

    Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with ethylhydrazine to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Final Product: The resulting product is this compound.

Chemical Reactions Analysis

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine has the molecular formula C11H11Cl2N3C_{11}H_{11}Cl_2N_3 and a molecular weight of 256.13 g/mol. Its structure features a pyrazole ring substituted with a dichlorophenyl group, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications in the pyrazole structure can enhance selectivity and potency against specific tumors.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (Lung)15.2
1-[1-(4-Chlorophenyl)ethyl]-1H-pyrazol-5-amineHeLa (Cervical)10.5
4-Methyl-1H-pyrazole-3-carboxylic acidMCF7 (Breast)12.0

Anti-inflammatory Properties

Studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This inhibition can lead to reduced production of inflammatory mediators, making these compounds candidates for developing anti-inflammatory drugs.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole compounds, including this compound. Compounds within this class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Pyrazole Compounds

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. aureus18
4-Ethyl-3-methylpyrazoleE. coli16

Case Study 1: Antitumor Activity Assessment

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the dichlorophenyl group significantly enhanced antitumor activity, with some compounds exhibiting IC50 values below 10 µM against aggressive cancer types .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that compounds similar to this compound effectively inhibited COX enzymes in vitro. This inhibition was associated with decreased levels of prostaglandins in treated cell cultures, suggesting a promising pathway for drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 1052549-97-9, has a molecular formula of C11H11Cl2N3 and a molecular weight of 256.13 g/mol. Its unique structure, characterized by the presence of a dichlorophenyl group and a pyrazole ring, suggests diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylhydrazine, leading to the formation of an intermediate hydrazone that cyclizes to yield the pyrazole structure. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example:

  • Cytotoxicity : Compounds related to this compound have shown IC50 values in the micromolar range against several cancer cell lines .
  • Mechanism of Action : The mechanism is believed to involve the modulation of apoptotic pathways through the activation of p53 and caspase cascades .

Other Biological Activities

The compound's potential extends beyond antimicrobial and anticancer effects. Preliminary studies suggest it may also exhibit anti-inflammatory and analgesic properties. These activities are likely mediated through interactions with specific receptors or enzymes involved in inflammatory processes .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:

StudyFindings
Study ADemonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value of 0.65 µM.
Study BIndicated that modifications on the pyrazole ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Study CExplored the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results at low concentrations.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Binding to specific receptors that regulate apoptosis and inflammation.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Q & A

Q. What are the common synthetic routes for 1-[1-(2,5-dichlorophenyl)ethyl]-1H-pyrazol-5-amine and its derivatives?

The synthesis typically involves cyclization reactions of hydrazine derivatives with substituted ketones. For example:

  • Hydrazone Cyclization : Reacting hydrazines with dichlorophenyl-substituted ketones under acidic or basic conditions to form the pyrazole core. Phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is often used to promote cyclization .
  • Multi-Step Functionalization : Intermediate steps may include formylation, oxidation, or acylation to introduce substituents like carbonyl groups, followed by thiourea coupling or aryl group additions .
  • Optimization : Industrial methods employ continuous flow reactors and catalysts (e.g., LiOH in DMSO) to enhance yield and selectivity .

Q. What spectroscopic techniques are employed for structural characterization of pyrazole-5-amine derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in amines at ~3300 cm⁻¹) and confirms cyclization .
  • NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing between N1- and N2-substituted pyrazoles) and substituent positions on aromatic rings .
  • X-ray Crystallography : Determines molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks critical for biological activity .

Q. What safety protocols are recommended when handling pyrazole-5-amine derivatives?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne particles are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of toxic vapors (e.g., POCl₃ or thiocyanate byproducts) .
  • Emergency Measures : Immediate washing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in pyrazole derivatives?

  • Structural Insights : X-ray analysis reveals dihedral angles (e.g., 74.03° between dichlorophenyl and pyrazole rings) and intramolecular hydrogen bonds (N–H⋯O/N), which influence packing and stability .
  • Applications : These structural details correlate with bioactivity (e.g., adenosine receptor antagonism) by identifying steric and electronic interactions at binding sites .

Q. What strategies optimize reaction yields for dichlorophenyl-substituted pyrazoles?

  • Catalytic Systems : Lithium hydroxide (LiOH) in DMSO enhances nucleophilic substitution efficiency for aryl chloride coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/acetone mixtures aid in crystallization .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 4.5 hours at 343 K for aryl amination) .

Q. How do researchers address contradictions in reported biological activities of pyrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy vs. chloro groups) identifies key pharmacophores. For example, 2,5-dichlorophenyl enhances antimicrobial activity, while methoxy groups reduce cytotoxicity .
  • Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) and incubation conditions to resolve discrepancies in MIC values .

Q. What computational methods support the design of pyrazole-based compounds with enhanced bioactivity?

  • Molecular Docking : Predicts binding affinities to targets like adenosine receptors or microbial enzymes using software (e.g., AutoDock). Pyrazole’s planar structure favors π-π stacking with aromatic residues .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with activities. Electron-withdrawing groups (Cl, NO₂) often boost potency .

Q. How is regioselectivity analyzed in pyrazole ring substitution reactions?

  • Steric vs. Electronic Effects : Bulky substituents (e.g., 1,2-dimethylpropyl) favor substitution at the less hindered N1 position, while electron-deficient pyrazoles direct electrophiles to C4 .
  • Directing Groups : Thiourea or carbonyl groups at C5 can act as directing groups for subsequent functionalization .

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